7-METHYL-N'~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions The starting materials often include substituted pyrazoles and pyrimidines, which undergo condensation reactions to form the pyrazolopyrimidine core
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The biological activity of pyrazolopyrimidines makes this compound a potential candidate for drug discovery. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity.
Carbohydrazide derivatives: Compounds with similar carbohydrazide moieties may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of 7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
7-methyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-15-12-20(17-6-4-3-5-7-17)25-21-19(14-24-27(15)21)22(28)26-23-13-16-8-10-18(29-2)11-9-16/h3-14H,1-2H3,(H,26,28)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNAQBYDPAPIP-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NN=CC3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)N/N=C/C3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.